Piromidic acid
概要
説明
Piromidic acid is a pyridopyrimidine that is 5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid, substituted at position 2 by a pyrrolidin-1-yl group and at position 8 by an ethyl group . It is a synthetic antibacterial used for the treatment of urinary tract and intestinal infections . It has a role as an antibacterial drug and a DNA synthesis inhibitor .
Molecular Structure Analysis
The molecular formula of Piromidic acid is C14H16N4O3 . Its average mass is 288.302 Da and its monoisotopic mass is 288.122253 Da .Physical And Chemical Properties Analysis
Piromidic acid has a molecular weight of 288.30 g/mol . More specific physical and chemical properties are not available in the search results.科学的研究の応用
- Therapeutic Use : It is primarily used to treat bacterial infections, including urinary tract and intestinal infections .
- Clinical Studies : In vitro susceptibility studies have confirmed its activity against UTI pathogens .
- Phosphorescence Studies : Low-temperature phosphorescence experiments reveal changes in emission associated with self-association. The presence of organic solvents affects its phosphorescence behavior .
- Relevance : Understanding its behavior in lipid environments is crucial for drug delivery and efficacy .
Antibacterial Activity
Urinary Tract Infections (UTIs)
Intestinal Infections
Self-Association and Excimer Formation
Membrane Permeability and Translocation
Chemical Structure and Derivatives
Safety and Hazards
作用機序
Target of Action
Piromidic acid primarily targets bacterial DNA gyrase , also known as topoisomerase II . This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary for DNA replication and transcription .
Mode of Action
Piromidic acid inhibits the function of bacterial DNA gyrase . By binding to the gyrase-DNA complex, it induces breaks in the DNA strands, which prevents the replication process . This disruption ultimately leads to the death of bacterial cells, rendering the drug bactericidal rather than merely bacteriostatic .
Biochemical Pathways
It is known that the drug interferes with the dna replication process by inhibiting the action of dna gyrase . This inhibition disrupts the supercoiling of bacterial DNA, which is a crucial step in DNA replication and transcription .
Pharmacokinetics
It is known that the activity of piromidic acid is scarcely affected by the addition of serum, sodium cholate, or change of medium ph .
Result of Action
The primary result of piromidic acid’s action is the inhibition of bacterial growth and replication . By inducing breaks in the DNA strands and preventing the replication process, piromidic acid causes the death of bacterial cells .
Action Environment
The activity of piromidic acid is influenced by several environmental factors. It is scarcely affected by the addition of serum, sodium cholate, or change of medium pH, but is subject to the influence of inoculum size . This suggests that the drug’s action, efficacy, and stability may vary depending on the specific conditions in which it is used.
特性
IUPAC Name |
8-ethyl-5-oxo-2-pyrrolidin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-2-17-8-10(13(20)21)11(19)9-7-15-14(16-12(9)17)18-5-3-4-6-18/h7-8H,2-6H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIMBBZXSXFZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCCC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045424 | |
Record name | Piromidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19562-30-2 | |
Record name | Piromidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19562-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piromidic acid [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019562302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piromidic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | piromidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piromidic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piromidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piromidic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIROMIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I12WH4EWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of piromidic acid?
A1: Piromidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) exerts its antibacterial activity by inhibiting bacterial DNA gyrase . DNA gyrase is a crucial enzyme responsible for the supercoiling of bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, piromidic acid disrupts bacterial DNA synthesis, leading to bacterial cell death.
Q2: Are there any downstream effects on bacterial cells following piromidic acid treatment?
A2: Yes, the inhibition of DNA gyrase by piromidic acid triggers a cascade of events within bacterial cells . These include the disruption of DNA replication and transcription processes, ultimately leading to bacterial cell death. Piromidic acid exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth.
Q3: What is the molecular formula and weight of piromidic acid?
A3: The molecular formula of piromidic acid is C14H16N4O3, and its molecular weight is 288.3 g/mol .
Q4: Are there any specific spectroscopic data available for piromidic acid?
A4: Yes, spectroscopic data, including infrared (IR), ultraviolet (UV), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectra, have been instrumental in characterizing piromidic acid and its metabolites . These techniques provide valuable information about the functional groups present in the molecule, its electronic transitions, and its fragmentation pattern, aiding in structural elucidation and identification.
Q5: How do structural modifications of piromidic acid affect its antibacterial activity?
A5: Research has shown that the antibacterial activity of piromidic acid and related pyrido[2,3-d]pyrimidine derivatives is significantly influenced by substitutions at the 8-position . For instance, 8-ethyl and 8-vinyl substitutions tend to enhance activity against gram-negative bacteria, including Pseudomonas aeruginosa. Furthermore, the presence of a piperazinyl group at position 2 has been associated with increased potency .
Q6: Are there any structural modifications that lead to improved potency or selectivity for specific bacterial species?
A6: Yes, certain structural modifications of piromidic acid can influence its potency and selectivity. For example, the introduction of fluorine atoms and specific piperazinyl substituents has been shown to enhance the activity of newer-generation quinolones against a broader spectrum of bacteria, including Gram-negative and Gram-positive pathogens .
Q7: How stable is piromidic acid under various conditions, such as different pH levels or temperatures?
A7: While specific stability data for various conditions might require further investigation, piromidic acid's structure suggests potential sensitivity to extreme pH levels due to its carboxylic acid and tertiary amine groups .
Q8: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of piromidic acid?
A8: Researchers have investigated the formation of inclusion complexes with dimethyl-β-cyclodextrin (DM-β-CyD) to enhance the dissolution rate of piromidic acid . The inclusion complex, prepared by coprecipitation and neutralization techniques, showed significantly improved dissolution characteristics compared to the free drug.
Q9: What is the pharmacokinetic profile of piromidic acid in various species?
A9: Piromidic acid exhibits rapid absorption and distribution in various species, including goldfish, rats, and humans, after oral administration , , . It is partly metabolized into active metabolites, primarily hydroxylated derivatives (α-OHPA and β-OHPA), and inactive glucuronide conjugates. These metabolites are primarily excreted in the bile and urine.
Q10: How does the pharmacokinetic profile of piromidic acid change in the presence of PCB exposure?
A10: Studies in carp have shown that pre-exposure to polychlorinated biphenyls (PCBs) can significantly affect the pharmacokinetics of piromidic acid . PCB exposure induces drug-metabolizing enzymes, leading to a faster elimination of piromidic acid from the body. This effect highlights the potential for environmental contaminants to alter drug efficacy.
Q11: Does the temperature influence the pharmacokinetics of piromidic acid in fish?
A11: Yes, temperature significantly impacts the pharmacokinetics of piromidic acid in fish species like black rockfish and olive flounder , . Higher temperatures generally lead to faster absorption and elimination rates, impacting the drug's residence time in the fish. This temperature dependency necessitates careful consideration of dosage regimens in aquaculture settings.
Q12: What is the in vitro efficacy of piromidic acid against common fish pathogens?
A12: Piromidic acid demonstrates potent in vitro activity against a broad spectrum of fish pathogens, including Aeromonas hydrophila, Vibrio spp., Pasteurella piscicida, Edwardsiella tarda, and Streptococcus sp. , . This broad-spectrum activity makes it a valuable candidate for treating various bacterial infections in fish.
Q13: How effective is piromidic acid in treating Escherichia coli diarrhea in piglets?
A13: Studies have shown that oral administration of piromidic acid effectively controls E. coli diarrhea in piglets . The treatment reduces the viable E. coli count in the duodenum, promotes healing of the duodenal lesion, and alleviates diarrhea symptoms.
Q14: What are the known mechanisms of resistance to piromidic acid in bacteria?
A15: Resistance to piromidic acid can arise through mutations in the bacterial DNA gyrase gene (gyrA), reducing the enzyme's sensitivity to inhibition . Additionally, bacteria can develop resistance by acquiring mutations in genes encoding efflux pumps, which actively remove the drug from the cell, reducing its intracellular concentration and effectiveness.
Q15: Does cross-resistance exist between piromidic acid and other quinolone antibiotics?
A16: Yes, cross-resistance can occur between piromidic acid and other quinolone antibiotics, particularly those sharing similar mechanisms of action, such as nalidixic acid . Mutations in the DNA gyrase gene or those affecting drug efflux pumps can confer resistance to multiple quinolones simultaneously. This cross-resistance phenomenon underscores the importance of monitoring resistance patterns and implementing strategies to mitigate its development and spread.
Q16: What are the potential toxicological effects of piromidic acid?
A17: Piromidic acid has been associated with rare instances of acute interstitial nephritis in humans, primarily when used in combination with other medications .
Q17: Are there any specific safety concerns regarding the use of piromidic acid in young animals?
A18: Studies in beagle dogs have indicated that piromidic acid administration, particularly at higher doses, can lead to arthropathy in immature animals around three months old . The arthropathy is characterized by abnormalities in diarthrodial joints, with increased synovial fluid and blister formation under the articular cartilage. Notably, this effect appears to be age-dependent, as younger and older dogs did not exhibit the same susceptibility.
Q18: What analytical methods are commonly employed to detect and quantify piromidic acid residues in various matrices?
A19: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV and fluorescence detection, is widely used to determine piromidic acid residues in fish, meat, and other biological matrices , , . The choice of detection method depends on the analyte's properties and the desired sensitivity. Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for residue analysis , .
Q19: Are there any rapid screening methods available for detecting piromidic acid residues?
A20: Yes, disk assay methods using specific microorganisms, such as Bacillus subtilis, Micrococcus luteus, and Bacillus cereus, have been explored for the rapid screening of piromidic acid residues in fish tissue . These methods rely on the sensitivity of different microbial strains to various families of antibacterial agents, offering a relatively quick and cost-effective way to screen for residues before more confirmatory analyses.
Q20: What techniques are used to confirm the identity of piromidic acid in complex matrices?
A21: Gas chromatography-mass spectrometry (GC-MS) is often employed to confirm the identity of piromidic acid residues, particularly after initial detection and quantification by other methods , . The technique involves separating the analyte based on its volatility and then identifying it based on its unique fragmentation pattern. GC-MS provides a high level of confidence in analyte identification, even in complex matrices.
Q21: What is the distribution of piromidic acid in male rat genital organs compared to other antimicrobial agents?
A22: In male rats, piromidic acid reaches a higher concentration in prostatic tissues compared to the serum after oral administration, but this concentration is lower than that of nalidixic acid . Interestingly, concentrations in the epididymis and testis remain low, suggesting a potential blood-testis barrier that limits drug penetration.
Q22: Can piromidic acid be used to study microbial populations in environmental samples?
A23: Piromidic acid, along with other DNA gyrase inhibitors like nalidixic acid and ciprofloxacin, can be used in conjunction with substrate-responsive direct viable counting to study microbial populations in environmental samples , . This approach allows for the identification and quantification of viable but non-culturable bacteria, offering valuable insights into microbial diversity and function in various ecosystems.
Q23: Are there any applications of piromidic acid in understanding the interaction between antibacterials and the human body?
A24: While piromidic acid itself may not be directly used, its close relationship to other piperazinoquinolone antibacterial agents makes it a relevant model compound for studying drug-receptor interactions . Research suggests that some quinolones, acting as GABA antagonists, might induce a high-affinity binding site for certain anti-inflammatory agents.
Q24: What is the current state of analytical methods for piromidic acid and similar compounds?
A25: Recent reviews highlight the continuous development and refinement of analytical methods for piromidic acid and related quinolone antibacterials , . These advancements focus on improving sensitivity, selectivity, and speed of analysis, particularly for trace residue determination in complex matrices like food and environmental samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。